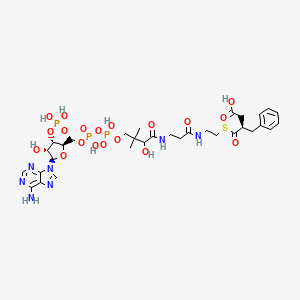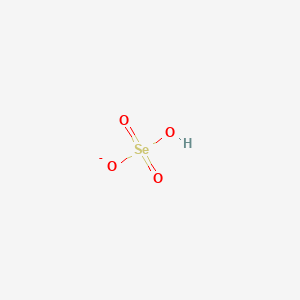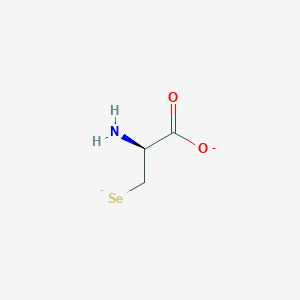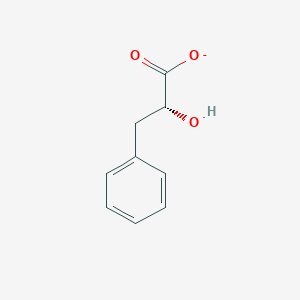![molecular formula C13H13N3O B1232663 4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile](/img/structure/B1232663.png)
4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCL-1390 is a small molecule drug that acts as a histamine H3 receptor antagonist. It was initially developed by University College London and is currently under research for its potential therapeutic applications in treating nervous system diseases, epilepsy, feeding and eating disorders, and pain .
Preparation Methods
The synthesis of UCL-1390 involves the preparation of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles. One of the synthetic routes includes the reaction of [4-(3-(4-cyanophenoxy)propyl)-1H-imidazole] with various reagents under specific conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction
Chemical Reactions Analysis
UCL-1390 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in UCL-1390.
Substitution: UCL-1390 can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
UCL-1390 has several scientific research applications:
Chemistry: It is used as a model compound to study histamine H3 receptor antagonism and its effects on various biochemical pathways.
Biology: UCL-1390 is used in biological research to understand its effects on cellular processes and receptor interactions.
Industry: UCL-1390 may have applications in the pharmaceutical industry for the development of new drugs targeting histamine receptors.
Mechanism of Action
UCL-1390 exerts its effects by acting as a histamine H3 receptor antagonist. The histamine H3 receptor is a G-protein coupled receptor that modulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, UCL-1390 inhibits the release of histamine, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of neurotransmitter release .
Comparison with Similar Compounds
UCL-1390 is unique compared to other histamine H3 receptor antagonists due to its specific chemical structure and potency. Similar compounds include:
Thioperamide: A well-known histamine H3 receptor antagonist with a different chemical structure and mechanism of action.
Clobenpropit: Another histamine H3 receptor antagonist with distinct pharmacological properties.
UCL-1390 stands out due to its specific binding affinity and efficacy in preclinical studies .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-[3-(1H-imidazol-5-yl)propoxy]benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-8-11-3-5-13(6-4-11)17-7-1-2-12-9-15-10-16-12/h3-6,9-10H,1-2,7H2,(H,15,16) |
InChI Key |
XQNBJFUWFIHAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCC2=CN=CN2 |
Synonyms |
4-(3-(4-cyanophenoxy)propyl)-1H-imidazole UCL 1390 UCL-1390 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-ethyl-1H-pyrimidine-2,4-dione](/img/structure/B1232582.png)
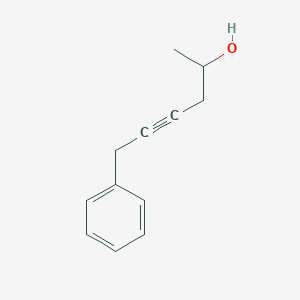
![N-[(E)-(1-methylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B1232585.png)
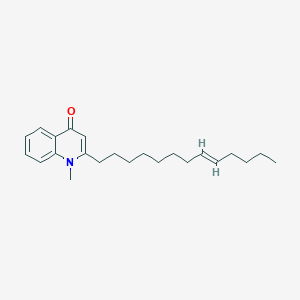
![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)

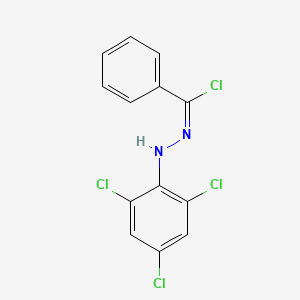
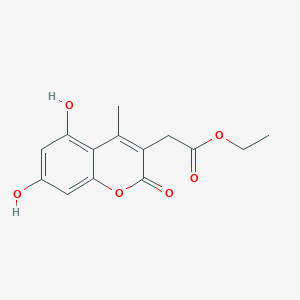
![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)
